4-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]morpholine
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Overview
Description
. This compound is characterized by its unique structure, which includes a morpholine ring, a pyrimidin-2-yloxy group, and a pyrrolidin-1-yl methanone moiety.
Preparation Methods
The synthesis of 4-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]morpholine involves several steps. One common method includes the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives . The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]morpholine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
4-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]morpholine has a wide range of scientific research applications. In chemistry, it is used as a versatile intermediate for the synthesis of various bioactive molecules. In biology, it has been studied for its potential as an antiviral, anti-inflammatory, and anticancer agent . In medicine, it is being explored for its potential therapeutic applications in treating diseases such as cancer and viral infections. Additionally, this compound has industrial applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]morpholine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity . This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]morpholine can be compared with other similar compounds, such as pyrrolidine derivatives and pyrimidine-based molecules . These compounds share structural similarities but may differ in their biological activities and applications. For example, pyrrolidine derivatives are widely used in medicinal chemistry for their diverse biological activities, including antiviral and anticancer properties . Pyrimidine-based molecules, on the other hand, are known for their role in nucleic acid synthesis and have applications in antiviral and anticancer therapies
Properties
IUPAC Name |
morpholin-4-yl-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c18-13(16-6-8-19-9-7-16)17-5-2-11(10-17)20-12-14-3-1-4-15-12/h1,3-4,11H,2,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKFBBDDSRKNOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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